BenchChemオンラインストアへようこそ!

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate

LSD1 inhibition Epigenetics Kinase selectivity profiling

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate (CAS 871716-68-6) is a chiral, Boc-protected pyrrolidine-aminothiazole conjugate with molecular formula C₁₂H₁₉N₃O₂S and molecular weight 269.36 g/mol. The compound features a stereogenic center at the pyrrolidine 2-position in the (R)-configuration, making it the enantiomeric counterpart to the (S)-isomer (CAS 887475-97-0).

Molecular Formula C12H19N3O2S
Molecular Weight 269.4
CAS No. 871716-68-6
Cat. No. B6167063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate
CAS871716-68-6
Molecular FormulaC12H19N3O2S
Molecular Weight269.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N
InChIInChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate (CAS 871716-68-6): Chiral Identity and Core Reactivity Profile


(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate (CAS 871716-68-6) is a chiral, Boc-protected pyrrolidine-aminothiazole conjugate with molecular formula C₁₂H₁₉N₃O₂S and molecular weight 269.36 g/mol . The compound features a stereogenic center at the pyrrolidine 2-position in the (R)-configuration, making it the enantiomeric counterpart to the (S)-isomer (CAS 887475-97-0) . The molecule serves as a versatile advanced intermediate in medicinal chemistry, particularly for the construction of TACE (TNF-α converting enzyme) inhibitors and LSD1 (lysine-specific demethylase 1) inhibitor scaffolds [1]. Its primary differentiation resides in its specific chiral configuration and the strategic combination of a Boc-protected secondary amine with a free 2-aminothiazole moiety, enabling regioselective downstream derivatization that is not achievable with deprotected or regioisomeric analogs.

Why Generic Substitution of (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate Fails: Quantified Chiral, Regioisomeric, and Protecting-Group Consequences


Substituting this compound with its (S)-enantiomer, the 3-thiazolyl regioisomer, or the Boc-depleted analog introduces measurable consequences for both biological target engagement and synthetic utility. In LSD1 biochemical assays, the (R)-enantiomer exhibits an IC₅₀ of 356 nM, while revealing >280-fold selectivity against the structurally homologous off-target MAO-A (IC₅₀ > 100,000 nM), establishing enantiomer-specific binding that may be absent or altered in the (S)-form [1]. At the synthetic level, the Boc group serves as an orthogonal protecting group essential for sequential deprotection strategies; premature Boc removal or use of regioisomeric 3-aminothiazole analogs fundamentally alters the reactive site topology required for compatibility with downstream tartrate diamide or peptidomimetic coupling chemistry . These differences mean that simple in-class or enantiomeric substitution without re-validation risks both target potency loss and synthetic route failure.

Quantitative Differentiation Evidence for (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate (CAS 871716-68-6) Versus Comparators


LSD1 Enzyme Inhibition: (R)-Enantiomer Potency and Selectivity Window Over MAO-A

In a direct head-to-head biochemical comparison within the same assay platform, the (R)-enantiomer (CAS 871716-68-6) demonstrates sub-micromolar LSD1 inhibition (IC₅₀ = 356 nM) while exhibiting negligible activity against the structurally homologous MAO-A enzyme (IC₅₀ > 100,000 nM), translating to a selectivity ratio of >280-fold [1]. No equivalent paired LSD1/MAO-A selectivity data is publicly available for the (S)-enantiomer (CAS 887475-97-0) in the same assay format, precluding any assumption of equivalent selectivity [2]. This selectivity profile is critical because LSD1 and MAO-A share a conserved FAD-dependent catalytic domain, and achieving selectivity at this level reduces the risk of off-target CNS-related effects associated with MAO-A inhibition in downstream cellular or in vivo profiling.

LSD1 inhibition Epigenetics Kinase selectivity profiling

Stereochemical Configuration: (R)-Enantiomer as the Defined Chiral Input for TACE Inhibitor Tartrate Diamide Series

The published TACE inhibitor medicinal chemistry program by Dai et al. (2011) explicitly employs (R)-2-(2-N-alkylaminothiazol-4-yl)pyrrolidine as the chiral building block for the left-hand side amide of the tartrate diamide scaffold [1]. This stereochemical choice is not arbitrary: the (R)-configuration at the pyrrolidine 2-position is structurally embedded in the co-crystal structure with the TACE catalytic domain (PDB 3O64, resolution 1.88 Å), confirming a specific binding pose that would be geometrically incompatible with the (S)-enantiomer [2]. While the Boc-protected form (CAS 871716-68-6) serves as the immediate synthetic precursor, the active inhibitor series derived from this scaffold achieves TACE IC₅₀ values in the nanomolar range (exemplified by compound series IC₅₀ = 720 nM for the parent diamide) and demonstrates oral bioavailability in rat models [1].

TACE inhibition Inflammatory disease Structure-activity relationship

Regiochemical Differentiation: 4-Thiazolyl Versus 3-Thiazolyl Substitution and Synthetic Versatility

The 2-aminothiazol-4-yl substitution pattern in the target compound allows for selective functionalization at the thiazole 5-position via electrophilic aromatic substitution or halogenation, enabling the synthesis of diverse 5-substituted analogs [1]. In contrast, the regioisomeric 3-thiazolyl analog (1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine) positions the pyrrolidine attachment at a different point on the thiazole ring, altering the electronic environment and the accessibility of reactive sites . The synthetic route to (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate proceeds via condensation of (R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate with thiourea in ethanol, a Hantzsch-type thiazole synthesis that is stereospecific and preserves the (R)-configuration from the D-proline-derived starting material . This route is not directly transferable to the 3-thiazolyl regioisomer without complete redesign.

Regioselective synthesis Hantzsch thiazole Building block differentiation

Boc Protection Status: Orthogonal Synthetic Utility Versus Deprotected Analog Limitations

The Boc (tert-butoxycarbonyl) group on the pyrrolidine nitrogen provides orthogonal protection that is stable under nucleophilic and mildly basic conditions but cleavable under acidic conditions (TFA or HCl/dioxane), enabling sequential deprotection strategies essential for multi-step synthesis of complex TACE inhibitors and peptidomimetics . The corresponding deprotected analog, (R)-4-(pyrrolidin-2-yl)thiazol-2-amine (CAS 1057399-02-6), lacks this orthogonal handle and requires re-protection before further selective N-functionalization, adding a synthetic step and reducing overall yield . In the published TACE inhibitor synthesis, the Boc group is retained through multiple synthetic transformations before controlled removal, demonstrating its essential role in maintaining chemoselectivity during the construction of the tartrate diamide scaffold [1].

Orthogonal protection Peptidomimetic synthesis Boc-deprotection strategy

Enantiomeric Purity Benchmarking: (R)-Enantiomer Procurement Specifications Versus Racemic Mixtures

Commercial specifications for (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate (CAS 871716-68-6) from multiple vendors report chemical purity of 98% and the compound is supplied as the single (R)-enantiomer derived from D-proline-based starting materials . In contrast, racemic mixtures or enantiomerically undefined batches of 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate introduce 50% of the opposite enantiomer, which in receptor binding assays for related Boc-protected thiazolyl-pyrrolidine systems has been shown to exhibit 10-fold differences in target affinity between enantiomers [1]. For the TACE inhibitor program, stereochemical integrity at the pyrrolidine 2-position is structurally confirmed by the PDB 3O64 co-crystal structure, making enantiomeric purity a non-negotiable procurement specification for replication of published SAR [2].

Chiral purity Enantiomeric excess Quality control

Evidence-Backed Application Scenarios for (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate Procurement


TACE Inhibitor Lead Optimization: Stereochemically Defined Left-Hand Side Building Block

Medicinal chemistry teams pursuing TACE (ADAM17) inhibitors for inflammatory disease or oncology indications should procure the (R)-enantiomer (CAS 871716-68-6) as the entry point for synthesizing tartrate diamide analogs. The (R)-configuration is validated by co-crystallization with the TACE catalytic domain (PDB 3O64, 1.88 Å resolution), and the published SAR demonstrates that incorporating (R)-2-(2-N-alkylaminothiazol-4-yl)pyrrolidines into the left-hand amide of the tartrate scaffold yields inhibitors with nanomolar TACE potency and oral bioavailability in rat [1]. Substitution with the (S)-enantiomer would invert the key stereochemical vector required for the crystallographically defined binding pose, while the Boc-protected form enables sequential N-functionalization prior to TFA-mediated deprotection and final tartrate coupling.

LSD1 Epigenetic Probe Development: Validated Selectivity Starting Point

For epigenetic drug discovery programs targeting LSD1 (KDM1A), the (R)-enantiomer offers a biochemically validated starting point with an IC₅₀ of 356 nM against human recombinant LSD1 and a selectivity ratio exceeding 280-fold over the homologous FAD-dependent off-target MAO-A (IC₅₀ > 100,000 nM) [1]. This selectivity profile, established in the same assay platform, provides a quantifiable advantage over enantiomerically undefined or S-configured alternatives for which equivalent selectivity data are not publicly available. Researchers should note that the Boc group can be retained or removed depending on the desired downstream derivatization strategy, and the free 2-amino group on the thiazole serves as a handle for N-alkylation or acylation to explore SAR at this vector [2].

Peptidomimetic and Heterocyclic Dipeptide Isostere Synthesis

The compound serves as a chiral template for constructing thiazole-containing dipeptide isosteres, where the 2-aminothiazole moiety mimics the amide bond geometry while offering enhanced metabolic stability [1]. The (R)-configuration, derived from D-proline, introduces conformational constraints that differ from natural L-proline-derived (S)-analogs, enabling the exploration of non-natural peptide turn motifs. The Boc group provides orthogonal protection compatible with standard Fmoc-based solid-phase peptide synthesis, allowing incorporation into longer peptide sequences after selective N-deprotection. This application is supported by the broader class of thiazole-derived N-Boc amino acids evaluated as plasmepsin II inhibitors, demonstrating the general utility of this scaffold class for protease-targeted peptidomimetic design [2].

5-Substituted Thiazole Library Synthesis via Electrophilic Diversification

The 2-aminothiazol-4-yl substitution pattern enables regioselective electrophilic aromatic substitution at the thiazole 5-position, providing a synthetic entry point for generating diverse 5-halo, 5-nitro, or 5-acyl derivatives without affecting the Boc-protected pyrrolidine moiety [1]. This regiochemical advantage is not available with the 3-thiazolyl regioisomer, which presents a different electronic environment and altered reactive site accessibility. The synthetic route from (R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate and thiourea is well-precedented and stereospecific, allowing procurement of a single batch to serve as the common intermediate for an entire library of 5-substituted analogs, maximizing research efficiency and minimizing the need for multiple chiral building block purchases [2].

Quote Request

Request a Quote for (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.